Carfimate

Descripción general

Descripción

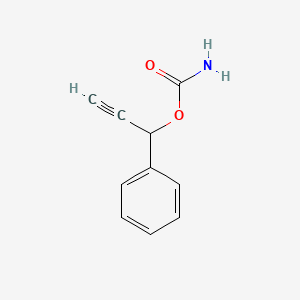

Carfimate es un compuesto químico con la fórmula molecular C10H9NO2 . Se clasifica como un éster carboxílico y tiene un compuesto parental funcional, alcohol bencílico . This compound es conocido por sus posibles implicaciones en varios campos de investigación e industria.

Métodos De Preparación

Carfimate se puede sintetizar a partir de 1-fenil-2-propin-1-ol y cloroformiato de fenilo . La ruta sintética implica la reacción de estos dos compuestos en condiciones controladas para formar this compound. La reacción generalmente requiere un catalizador y condiciones específicas de temperatura y presión para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.

En la producción industrial, la síntesis de this compound puede implicar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la rentabilidad. Las condiciones de reacción se controlan cuidadosamente para mantener la coherencia y la calidad del producto final.

Análisis De Reacciones Químicas

Carfimate sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden convertir this compound en otros derivados agregando átomos de hidrógeno.

Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio y agentes sustituyentes como halógenos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Carfimate tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Se estudia por sus posibles actividades biológicas e interacciones con varias biomoléculas.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo por el cual carfimate ejerce sus efectos implica su interacción con objetivos y vías moleculares específicos. This compound puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Carfimate es único en comparación con otros compuestos similares debido a su estructura y propiedades específicas. Los compuestos similares incluyen:

Alcohol bencílico: El compuesto parental funcional de this compound.

Carbamato de fenil etinil carbinol: Un compuesto estructuralmente relacionado con propiedades similares.

Actividad Biológica

Carfimate is a compound belonging to the class of carbamates, which are known for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

This compound has the chemical formula and is characterized by its stability and ability to penetrate biological membranes. The structural features that contribute to its biological activity include:

- Carbamate Functional Group : This group enhances the compound's interaction with various biological targets due to its resemblance to peptide bonds, improving both chemical stability and bioavailability .

- Hydrophobicity : The hydrophobic nature of this compound allows it to interact effectively with lipid membranes, facilitating cellular uptake .

This compound primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , which plays a crucial role in modulating excitatory neurotransmission in the central nervous system. By blocking NMDA receptors, this compound can influence glutamate signaling pathways, which are essential for cognitive functions and neuroprotection .

Pharmacological Effects

- Sedative Properties : Although the exact mechanism remains unclear, this compound has been observed to exert sedative effects, likely through interactions with GABAergic and glutamatergic systems .

- Neuroprotective Effects : The inhibition of NMDA receptors may provide neuroprotective benefits, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and epilepsy .

- Antibacterial Activity : Recent studies suggest that carbamate derivatives can exhibit antibacterial properties, potentially expanding the therapeutic applications of this compound in combating resistant bacterial strains .

Case Studies

- Neuroprotective Study : In a controlled study involving animal models, this compound demonstrated significant neuroprotective effects against excitotoxic damage induced by overactivation of NMDA receptors. The results indicated reduced neuronal death and improved cognitive function post-treatment .

- Antibacterial Screening : A screening of synthetic compounds similar to this compound revealed that several carbamate derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in antibiotic development .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound

Propiedades

IUPAC Name |

1-phenylprop-2-ynyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h1,3-7,9H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTYXGPMZKRTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863200 | |

| Record name | 1-Phenyl-2-propynyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-38-2 | |

| Record name | Benzenemethanol, α-ethynyl-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfimate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-propynyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARFIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9N1XKR2OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.